![molecular formula C28H22F3N7O B12360319 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuterio(113C)methyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12360319.png)
4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuterio(113C)methyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-metil-3-[(4-piridin-3-ilpirimidin-2-il)amino]-N-[3-[4-(trideuterio(113C)metil)imidazol-1-il]-5-(trifluorometil)fenil]benzamida es un compuesto orgánico complejo con aplicaciones significativas en química medicinal. Este compuesto es conocido por su uso potencial en el tratamiento de varios tipos de cáncer debido a su capacidad para inhibir ciertas tirosina quinasas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-metil-3-[(4-piridin-3-ilpirimidin-2-il)amino]-N-[3-[4-(trideuterio(113C)metil)imidazol-1-il]-5-(trifluorometil)fenil]benzamida implica varios pasos. Los intermediarios clave incluyen éster etílico del ácido 4-metil-3-[(4-piridin-3-ilpirimidin-2-il)amino]benzoico y otros derivados. La síntesis generalmente implica el uso de reactivos como piridina, pirimidina y derivados del ácido benzoico en condiciones controladas .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final. El proceso también puede incluir pasos de purificación como la cristalización y la cromatografía para aislar el compuesto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
4-metil-3-[(4-piridin-3-ilpirimidin-2-il)amino]-N-[3-[4-(trideuterio(113C)metil)imidazol-1-il]-5-(trifluorometil)fenil]benzamida experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede utilizar para introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción se puede utilizar para eliminar grupos funcionales que contienen oxígeno o reducir enlaces dobles.
Sustitución: Esta reacción se puede utilizar para reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones generalmente implican temperaturas controladas y niveles de pH para garantizar el resultado deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos completamente saturados.
Aplicaciones Científicas De Investigación
4-metil-3-[(4-piridin-3-ilpirimidin-2-il)amino]-N-[3-[4-(trideuterio(113C)metil)imidazol-1-il]-5-(trifluorometil)fenil]benzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus interacciones con varios objetivos biológicos.
Medicina: Se investiga por su uso potencial en la terapia del cáncer debido a su capacidad para inhibir las tirosina quinasas.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y químicos.
Mecanismo De Acción
El compuesto ejerce sus efectos al inhibir ciertas tirosina quinasas, que son enzimas involucradas en las vías de señalización que regulan el crecimiento y la división celular. Al bloquear estas enzimas, el compuesto puede prevenir la proliferación de células cancerosas. Los objetivos moleculares incluyen los receptores BCR-ABL, c-kit y PDGF, que están comúnmente asociados con varios tipos de cáncer .
Comparación Con Compuestos Similares
Compuestos similares
Nilotinib: Un inhibidor de la tirosina quinasa que se utiliza en el tratamiento de la leucemia mieloide crónica.
Imatinib: Otro inhibidor de la tirosina quinasa que se utiliza para fines similares.
Singularidad
4-metil-3-[(4-piridin-3-ilpirimidin-2-il)amino]-N-[3-[4-(trideuterio(113C)metil)imidazol-1-il]-5-(trifluorometil)fenil]benzamida es única debido a su estructura molecular específica, que permite la inhibición dirigida de múltiples tirosina quinasas. Esto la convierte en una candidata prometedora para el desarrollo de nuevas terapias contra el cáncer .
Propiedades
Fórmula molecular |
C28H22F3N7O |
|---|---|
Peso molecular |
533.5 g/mol |
Nombre IUPAC |
4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuterio(113C)methyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i2+1D3 |
Clave InChI |
HHZIURLSWUIHRB-JVXUGDAPSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])C1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)C(F)(F)F |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


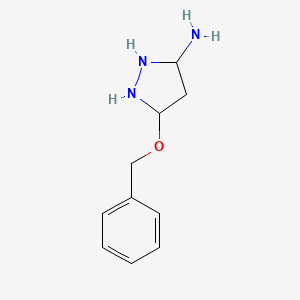


![3-[[3-methoxy-4-[(6-methoxypyridin-3-yl)methoxy]phenyl]methyl]-6-(2-pyrrolidin-3-ylethynyl)imidazo[4,5-b]pyridine](/img/structure/B12360261.png)
![2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione](/img/structure/B12360263.png)
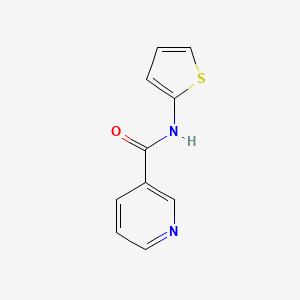

![2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12360279.png)
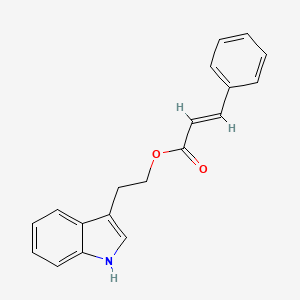
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12360292.png)
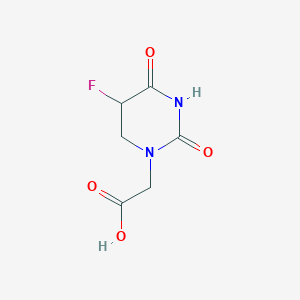

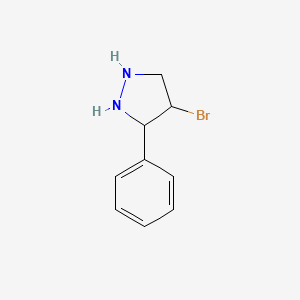
![6-[[5-[2-Methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-(methylcarbamoyl)pyridazin-3-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12360333.png)
